4-Methoxy-2,5-dimethylbenzaldehyde is an organic compound with the molecular formula and a molecular weight of 164.20 g/mol. It is characterized by a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to a benzaldehyde structure. This compound is also known by its CAS number 6745-75-1 and is identified by its InChI key KYHULTSMPDXSLR. The compound features a linear structure that contributes to its chemical reactivity and biological properties .
4-Methoxy-2,5-dimethylbenzaldehyde, also known as 2,5-dimethyl-4-methoxybenzaldehyde, can be synthesized through various methods. One common approach involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetone in the presence of an acid catalyst, followed by subsequent methylation of the hydroxyl group. [Source: Sigma-Aldrich product page, ] This compound can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.
-Methoxy-2,5-dimethylbenzaldehyde is a versatile intermediate used in the synthesis of various organic compounds. It can serve as a building block for the preparation of more complex molecules, including:
While research on the specific biological activities of 4-Methoxy-2,5-dimethylbenzaldehyde is limited, some studies suggest potential applications in the following areas:
Research indicates that 4-Methoxy-2,5-dimethylbenzaldehyde exhibits notable biological activities, including:
The synthesis of 4-Methoxy-2,5-dimethylbenzaldehyde can be achieved through several methods:
4-Methoxy-2,5-dimethylbenzaldehyde finds applications in various fields:
Studies on the interactions of 4-Methoxy-2,5-dimethylbenzaldehyde with biological systems indicate:
Several compounds share structural similarities with 4-Methoxy-2,5-dimethylbenzaldehyde. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Methoxy-2-methylbenzaldehyde | 56724-09-5 | 1.00 |
| 4-Methoxy-2,6-dimethylbenzaldehyde | 19447-00-8 | 0.97 |
| 4-Methoxy-2,3,6-trimethylbenzaldehyde | 54344-92-2 | 0.95 |
| 4-Methoxy-2,3-dimethylbenzaldehyde | 38998-17-3 | 0.93 |
The uniqueness of 4-Methoxy-2,5-dimethylbenzaldehyde lies in its specific arrangement of substituents on the benzene ring, which influences its reactivity and biological properties compared to similar compounds. The presence of both methoxy and dimethyl groups at specific positions enhances its potential applications in fragrance and pharmaceuticals while differentiating it from closely related compounds .